Methyl Shikimate
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Overview
Description
Methyl Shikimate is a natural product found in Hydrangea macrophylla and Sequoiadendron giganteum with data available.
Scientific Research Applications
Synthesis and Derivatives :
- Methyl shikimate and its derivatives have been synthesized for various applications. For example, (-)-3-dehydroshikimic acid, a compound derived from the shikimic acid pathway, has been converted into methyl (+)-shikimate and related derivatives (Banwell, Edwards, Essers, & Jolliffe, 2003).
- Novel methods have been developed for synthesizing derivatives like (-)-methyl 4-epi-shikimate and 4,5-epoxy analogues of quinic and shikimic acids. These derivatives have potential applications in producing analogues of shikimic acid (Sánchez-Abella et al., 2006).
Biosynthesis and Metabolic Engineering :
- Research has focused on the biosynthesis of shikimic acid and its derivatives using genetically engineered microorganisms. This approach offers advantages like environmental friendliness and cost-effectiveness. For instance, Escherichia coli has been engineered to produce shikimate more efficiently (Gu et al., 2017).
- Metabolic engineering strategies have been used to increase the accumulation of shikimate in microbial systems, which is important for the synthesis of pharmaceutical compounds like the neuraminidase inhibitor oseltamivir (Krämer et al., 2003).
Enzymatic Synthesis :
- Enzymatic methods have been employed for the synthesis of polymerizable derivatives of methyl shikimate, demonstrating regioselectivity towards certain hydroxyl groups of methyl shikimate. This method is important for creating shikimic acid analogues (Li et al., 2007).
properties
Product Name |
Methyl Shikimate |
---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |
InChI Key |
LSNUUAUXWJZSFD-FSDSQADBSA-N |
Isomeric SMILES |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
synonyms |
methyl 3-epi-shikimate methyl shikimate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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